Bis(t-butylammonium) sulfate

Description

Contextualization within Organic Ammonium (B1175870) Salts and Ionic Compound Chemistry

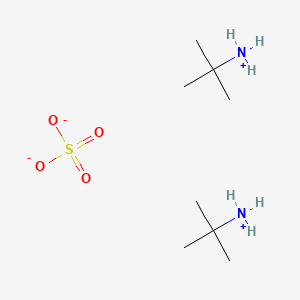

Bis(t-butylammonium) sulfate (B86663) belongs to the broader class of organic ammonium salts. These compounds are ionic, formed by the protonation of an organic amine—in this case, tert-butylamine (B42293)—by an acid, sulfuric acid. The resulting salt consists of two tert-butylammonium (B1230491) cations, [(CH₃)₃CNH₃]⁺, and one sulfate anion, [SO₄]²⁻.

The nature of the organic cation, with its bulky tert-butyl group, and the divalent sulfate anion, gives rise to specific steric and electronic effects that influence the compound's crystal packing, hydrogen bonding network, and phase behavior. The study of such compounds contributes to a deeper understanding of ion-ion and ion-solvent interactions, which are fundamental concepts in ionic compound chemistry. The interplay between the organic and inorganic components can lead to novel material properties, a key driver for research in this area.

Academic Significance in Solid-State Chemistry and Structural Research

The academic significance of bis(t-butylammonium) sulfate lies primarily in the fields of solid-state chemistry and structural research. The compound serves as a model system for investigating the principles that govern the self-assembly of organic and inorganic ions into ordered crystalline lattices.

Key areas of academic interest include:

Crystal Engineering: Researchers study how the size, shape, and charge of the constituent ions direct the formation of specific crystal structures. The t-butyl groups, in particular, play a crucial role in determining the packing arrangement.

Hydrogen Bonding: The N-H protons of the ammonium group act as hydrogen bond donors, while the oxygen atoms of the sulfate anion act as acceptors. The analysis of these N-H···O hydrogen bonds is essential for understanding the cohesion and stability of the crystal structure. researchgate.net

Phase Transitions: Like many organic-inorganic hybrid compounds, this compound may exhibit temperature-dependent phase transitions. researchgate.net The study of these transitions provides insights into the dynamic behavior of the constituent ions and the subtle changes in crystal symmetry and physical properties. researchgate.net

Historical Overview of Characterization and Investigation Efforts

Initial investigations into this compound focused on its synthesis and basic characterization. The compound is typically prepared through a straightforward acid-base reaction between tert-butylamine and sulfuric acid in an aqueous or alcoholic solution, followed by crystallization.

Early characterization efforts involved techniques such as:

Infrared (IR) Spectroscopy: To confirm the presence of the functional groups (N-H, C-H, S-O) and to study the hydrogen bonding interactions.

Elemental Analysis: To verify the stoichiometric composition of the synthesized compound.

The thermal properties of this compound have also been a subject of investigation, with techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) being employed to determine its thermal stability and to detect any phase transitions. researchgate.net

Current Research Landscape and Emerging Academic Inquiry Domains

The current research landscape for this compound and related organic ammonium salts is expanding. While fundamental structural and thermal analyses continue, new areas of academic inquiry are emerging. These include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods are being used to complement experimental findings. These theoretical studies can predict vibrational frequencies, analyze electronic structures, and provide a deeper understanding of the intermolecular forces at play.

Materials Science Applications: There is growing interest in the potential applications of organic-inorganic hybrid materials. While specific applications for this compound are not yet established, research into related compounds suggests possibilities in areas like nonlinear optics and ferroelectricity, driven by the non-centrosymmetric nature of certain crystal phases.

Comparative Studies: Researchers are systematically studying series of alkylammonium sulfates with varying alkyl chain lengths and branching. These comparative studies help to elucidate structure-property relationships and to fine-tune material properties for specific applications. For instance, comparing the crystal packing of this compound with its n-butylammonium counterpart reveals the significant influence of the cation's isomerism on the resulting solid-state structure. researchgate.net

In essence, this compound continues to be a valuable compound for fundamental research in chemistry and materials science, offering a platform to explore the intricate relationship between molecular structure and macroscopic properties.

Data Tables

Table 1: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Chemical Formula | (C₄H₁₂N)₂SO₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.1585(5) |

| b (Å) | 6.2148(4) |

| c (Å) | 20.070(1) |

| β (°) ** | 102.004(4) |

| Volume (ų) ** | 1361.4(1) |

| Z | 4 |

Properties

Molecular Formula |

C8H24N2O4S |

|---|---|

Molecular Weight |

244.36 g/mol |

IUPAC Name |

tert-butylazanium;sulfate |

InChI |

InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

JZHIWRJMRVFHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[NH3+].CC(C)(C)[NH3+].[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Established Laboratory Synthesis Routes

The most common and reliable method for synthesizing bis(t-butylammonium) sulfate (B86663) involves a direct acid-base neutralization reaction. This approach is favored for its straightforwardness and adherence to fundamental chemical principles.

Chemical Preparation via Acid-Base Neutralization Pathways

The synthesis of bis(t-butylammonium) sulfate is accomplished by reacting tert-butylamine (B42293), a primary amine, with sulfuric acid. researchgate.net This reaction is a classic example of an acid-base neutralization, where the basic amine reacts with the strong acid to form a salt.

The stoichiometry of the reaction is crucial for obtaining the desired product, this compound. The reaction requires a 2:1 molar ratio of tert-butylamine to sulfuric acid. This specific ratio ensures that both acidic protons of the diprotic sulfuric acid are neutralized by the amine, leading to the formation of the sulfate salt with two tert-butylammonium (B1230491) cations.

The reaction is typically carried out in an aqueous solution. The slow evaporation of the solvent at room temperature is a common technique used to promote the crystallization of the final product. researchgate.net

Table 1: Key Parameters for the Synthesis of this compound via Acid-Base Neutralization

| Parameter | Value/Condition | Rationale |

| Reactant 1 | tert-Butylamine (C₄H₁₁N) | The basic component. |

| Reactant 2 | Sulfuric Acid (H₂SO₄) | The acidic component. |

| Stoichiometric Ratio | 2:1 (tert-Butylamine:Sulfuric Acid) | To ensure complete neutralization of the diprotic acid. |

| Solvent | Aqueous solution | To facilitate the reaction and subsequent crystallization. |

| Temperature | Room temperature | For slow evaporation and controlled crystal growth. researchgate.net |

This table summarizes the essential conditions for the successful synthesis of this compound through the acid-base neutralization method.

Following the reaction, the primary method for isolating the crystalline this compound is through slow evaporation of the aqueous solvent at ambient temperature. researchgate.net This technique allows for the gradual formation of well-defined crystals.

For purification, recrystallization is a standard and effective method. While specific solvent systems for the recrystallization of this compound are not extensively detailed in the provided search results, the general principle involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of purer crystals. The choice of solvent would depend on the solubility characteristics of this compound and any potential impurities.

Exploration of Alternative Synthetic Approaches (if documented)

While acid-base neutralization is the primary documented route for this compound, related compounds like bis(tetrabutylammonium) sulfate can be synthesized through other methods such as metathesis reactions between tetrabutylammonium (B224687) bromide and sodium sulfate. It is conceivable that a similar ion exchange strategy could be explored for the synthesis of this compound, although specific documentation for this approach was not found in the search results.

Mechanistic Considerations in Compound Formation and Crystal Growth

The formation of this compound is governed by the principles of acid-base chemistry. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a proton acceptor (a Brønsted-Lowry base), while sulfuric acid acts as a proton donor (a Brønsted-Lowry acid). The transfer of protons from sulfuric acid to two molecules of tert-butylamine results in the formation of two tert-butylammonium cations ((C₄H₉)NH₃⁺) and one sulfate anion (SO₄²⁻).

The subsequent crystal growth from the aqueous solution is a process of self-assembly. The ionic components, the tert-butylammonium cations and sulfate anions, arrange themselves into a highly ordered, three-dimensional lattice structure. Research on the crystal structure of this compound reveals that it crystallizes in the monoclinic system with the C2/c space group. researchgate.net The crystal structure is characterized by a layered organization where the components are held together by N-H···O hydrogen bonds. researchgate.net This intricate network of hydrogen bonds is a key factor in the stability and arrangement of the crystalline solid.

Structural Elucidation and Advanced Crystallographic Investigations

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been instrumental in providing a high-resolution view of the atomic arrangement within Bis(t-butylammonium) sulfate (B86663).

Bis(t-butylammonium) sulfate crystallizes in the monoclinic system. researchgate.net The specific arrangement of its constituent ions in the crystal lattice conforms to the C2/c space group. researchgate.net This determination is a fundamental starting point for a complete structural description.

The unit cell is the fundamental repeating unit of a crystal. For this compound, its dimensions have been precisely measured as follows:

a = 11.1585(5) Å

b = 6.2148(4) Å

c = 20.070(1) Å

β = 102.004(4)°

Volume (V) = 1361.4(1) ų

The unit cell contains four formula units (Z = 4). researchgate.net

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.1585(5) |

| b (Å) | 6.2148(4) |

| c (Å) | 20.070(1) |

| β (°) | 102.004(4) |

| Volume (ų) | 1361.4(1) |

A defining feature of the this compound crystal structure is the extensive network of hydrogen bonds. The ammonium (B1175870) groups of the cations act as hydrogen bond donors, while the oxygen atoms of the sulfate anions serve as acceptors. These interactions are of the N-H···O type and are crucial for the cohesion of the crystal lattice. researchgate.net This network of hydrogen bonds connects the organic cations and the inorganic anions into a cohesive, layered structure. researchgate.net

The crystal structure of this compound is characterized by a distinct layered organization. researchgate.net These layers are built from both the t-butylammonium cations and the sulfate anions and are centered by planes at z = 1/4 and z = 3/4. researchgate.net The N-H···O hydrogen bonds are the primary interactions responsible for the connections within these layers. researchgate.net This layered arrangement is a common motif in related ammonium sulfate compounds. researchgate.net

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. The PXRD pattern of a microcrystalline sample of this compound would exhibit a series of diffraction peaks at specific angles. The positions and intensities of these peaks are characteristic of the compound's crystal structure and can be used for phase identification. The experimental powder pattern can be compared with a theoretical pattern calculated from the single-crystal X-ray diffraction data to confirm the purity and identity of the bulk material.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental in verifying the molecular structure of this compound by probing the vibrational modes of its constituent ions.

Infrared (IR) Spectrometry Investigations for Vibrational Analysis

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of the t-butylammonium cation and the sulfate anion. A detailed investigation of the compound, denoted as tBAS, has provided specific assignments for these vibrations. researchgate.net

The IR spectrum is characterized by bands corresponding to the internal modes of the sulfate (SO₄²⁻) and t-butylammonium ((CH₃)₃CNH₃⁺) ions. The sulfate anion, with tetrahedral (Td) symmetry in its free state, has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the crystalline structure of this compound, the symmetry of the sulfate anion is lowered, leading to the activation of otherwise IR-inactive modes and the splitting of degenerate modes.

Key vibrational bands for the sulfate anion in this compound have been identified. The non-degenerate symmetric stretching mode, ν₁, appears in the IR spectrum, which is indicative of a reduction in symmetry. The triply degenerate asymmetric stretching mode, ν₃, and asymmetric bending mode, ν₄, are also observed, often as multiple bands, further confirming the lower symmetry environment of the sulfate ion within the crystal lattice. researchgate.net

The vibrations of the t-butylammonium cation are also prominent in the IR spectrum. These include the stretching and bending modes of the N-H, C-H, C-N, and C-C bonds. The presence of N-H···O hydrogen bonds between the ammonium groups and the sulfate oxygen atoms significantly influences the frequency and shape of the N-H stretching bands. researchgate.net

A selection of observed IR absorption bands and their assignments are presented in the table below.

Table 1: Selected Infrared (IR) Absorption Bands for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ν₁ (SO₄²⁻) | Symmetric Stretch |

| ν₃ (SO₄²⁻) | Asymmetric Stretch |

| ν₄ (SO₄²⁻) | Asymmetric Bend |

| N-H | Stretching and Bending |

| C-H | Stretching and Bending |

| C-N | Stretching |

| C-C | Skeletal Vibrations |

Note: Specific frequency values are dependent on the crystalline environment and measurement conditions. The table indicates the types of vibrations observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution and Solid-State Structure

As of the current literature survey, detailed Nuclear Magnetic Resonance (NMR) spectroscopic data specifically for this compound are not available. While NMR is a powerful tool for structural elucidation in both solution and solid states, published research has not focused on the application of this technique to this particular compound.

Raman Spectroscopy (if utilized for complementary vibrational modes)

There is no available scientific literature detailing the Raman spectroscopic analysis of this compound. Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for the symmetric vibrational modes that are often weak or inactive in the IR spectrum.

Thermal Analysis for Solid-State Behavior

Thermal analysis techniques are crucial for understanding the solid-state properties of this compound, including its phase transitions, thermal stability, and decomposition mechanisms.

Investigation of Reversible Phase Transitions

Studies on this compound have revealed the presence of a reversible, weak phase transition. researchgate.net This phenomenon was identified through thermal analysis techniques such as Differential Scanning Calorimetry (DSC). The phase transition is characterized by a thermal event observed upon heating and cooling, indicating a change in the crystal structure or molecular dynamics of the compound in the solid state. The reversible nature of this transition suggests that the structural change is not destructive and the material can revert to its original phase upon cooling.

Thermal Stability and Decomposition Pathways Analysis

The thermal stability of this compound has been investigated to determine the temperature range in which the compound is stable and the mechanism by which it decomposes. Thermal analysis shows that the decomposition of the compound occurs in several steps. researchgate.net The initial stages of decomposition are attributed to the loss of the t-butylammonium cations, followed by the breakdown of the sulfate anion at higher temperatures. The specific temperatures and mass losses associated with each decomposition step provide a detailed profile of the compound's thermal degradation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| t-butylammonium |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and the nature of chemical bonding within bis(t-butylammonium) sulfate (B86663). Although specific DFT studies on bis(t-butylammonium) sulfate are not widely published, the principles can be inferred from studies on similar alkylammonium and sulfate-containing compounds. nih.govacs.orgmdpi.comnankai.edu.cn

DFT calculations would typically be employed to optimize the geometry of the t-butylammonium cation and the sulfate anion, as well as the entire ion pair. These calculations provide information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction. researchgate.net For instance, a study on various alkylammonium hydrogen sulfate ionic liquids demonstrated that DFT calculations can accurately predict the geometries of the ion pairs. nih.govacs.org

Furthermore, DFT is used to analyze the distribution of electron density and to calculate properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electrophilic and nucleophilic regions of the molecule, with the positively charged ammonium (B1175870) group and the negatively charged sulfate group being the most prominent features. The energy difference between the HOMO and LUMO is a key indicator of the chemical reactivity and stability of the compound.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of the bonding in terms of localized electron-pair bonds. For this compound, NBO analysis would quantify the nature of the ionic bond between the t-butylammonium cation and the sulfate anion, as well as the covalent bonds within each ion. It can also shed light on hyperconjugative interactions and charge transfer between the ions. researchgate.net

A key aspect of the electronic structure of this compound is the hydrogen bonding between the ammonium protons and the oxygen atoms of the sulfate anion. DFT calculations are crucial for characterizing these hydrogen bonds, providing information on their geometry and strength. nih.govacs.orgmdpi.com

Table 1: Representative Data from DFT Calculations on Related Alkylammonium Systems

| Parameter | Value | Compound | Reference |

| N-H...O Bond Length | 2.147 Å | [H6LCl2]4+ | mdpi.com |

| H-Bonding Energy | -158.5 kcal/mol | [H6L(F)2]4+ | mdpi.com |

| HOMO-LUMO Gap | Not specified | - | - |

| Charge on Cation | +1 | General | nih.govacs.org |

| Charge on Anion | -2 | General | nsf.gov |

This table presents data from related systems to illustrate the type of information obtained from DFT calculations, as direct data for this compound is not available in the provided search results.

Molecular Dynamics Simulations for Dynamic Behavior and Lattice Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound in the solid state and in solution. MD simulations model the movement of atoms and molecules over time, providing insights into lattice vibrations, diffusion, and phase transitions.

In the solid state, MD simulations can be used to study the stability of the crystal lattice and the nature of the interactions between the t-butylammonium cations and sulfate anions. These simulations can reveal how the ions are packed in the crystal and the role of hydrogen bonding in maintaining the crystal structure. The simulations can also predict thermal properties, such as thermal expansion and heat capacity.

In a hypothetical MD simulation of this compound, one would expect to observe the vibrational and rotational motions of the t-butylammonium cations and the sulfate anions. The simulations would also show the dynamic nature of the hydrogen bonds, with bonds breaking and forming on a picosecond timescale.

Computational Modeling of Intermolecular Interactions and Hydrogen Bond Energies

The intermolecular interactions in this compound are dominated by the strong electrostatic attraction between the positively charged t-butylammonium cations and the negatively charged sulfate anion. In addition to this primary ionic interaction, hydrogen bonding plays a crucial role in the structure and properties of the compound.

Computational modeling provides a quantitative understanding of these interactions. The strength of the hydrogen bonds can be estimated using various methods, including DFT calculations. nih.govacs.orgmdpi.com These calculations can determine the energy of the hydrogen bonds, which is a measure of their strength. Studies on related systems have shown that the N-H...O hydrogen bonds in alkylammonium sulfates are relatively strong. nih.govacs.org

The Atoms in Molecules (AIM) theory is another computational tool that can be used to analyze intermolecular interactions. mdpi.com AIM analysis can identify the bond critical points associated with hydrogen bonds and provide information about the nature of these interactions.

Table 2: Hydrogen Bond Parameters in a Related System

| Hydrogen Bond | Distance (Å) | Bond Critical Point Density (au) | Laplacian of Density (au) | Compound | Reference |

| N1H...Cl1 | 2.147 | 0.0296 | 0.0171 | [H6LCl2]4+ | mdpi.com |

| N3H...Cl1 | 2.147 | 0.0296 | 0.0171 | [H6LCl2]4+ | mdpi.com |

| N-H...O | Not specified | Not specified | Not specified | Bis(tert-butylammonium) sulfate | researchgate.net |

This table includes data from a related azamacrocycle complex to illustrate the parameters used to characterize hydrogen bonds computationally. A direct computational study on the hydrogen bonds in this compound is not available in the provided search results, however their existence is confirmed by experimental data. researchgate.net

Prediction of Structural Stability, Polymorphism, and Solid-State Properties

Computational methods can be used to predict the structural stability of this compound and to explore the possibility of polymorphism, which is the ability of a compound to exist in more than one crystal structure.

The relative stability of different possible crystal structures can be assessed by calculating their lattice energies. These calculations can help to identify the most stable polymorph under a given set of conditions. While no specific studies on the polymorphism of this compound have been reported, this is an area where computational chemistry could provide valuable insights.

Solid-state properties such as the bulk modulus, which is a measure of the stiffness of the material, can also be predicted using computational methods. These predictions can be compared with experimental data to validate the computational models.

A study on bis(tert-butylammonium) sulfate has determined its crystal structure to be monoclinic with the space group C2/c. researchgate.net The unit cell dimensions are a = 11.1585(5) Å, b = 6.2148(4) Å, c = 20.070(1) Å, and β = 102.004(4)°. researchgate.net This experimentally determined crystal structure serves as the foundation for any theoretical predictions of its solid-state properties. The crystal structure is described as a layered organization with connections established by N-H...O hydrogen bonds. researchgate.net

Comparative Theoretical Analysis with Related Ammonium Sulfate Structures

A comparative theoretical analysis of this compound with other ammonium sulfate structures, such as ammonium sulfate, dimethylammonium sulfate, and tetramethylammonium (B1211777) sulfate, can reveal the influence of the alkyl substituents on the properties of the compound.

As the number and size of the alkyl groups on the ammonium cation increase, several trends are expected:

Hydrogen Bonding: The number of N-H...O hydrogen bonds will decrease as the number of protons on the ammonium ion decreases. For example, ammonium sulfate can form a more extensive network of hydrogen bonds than this compound.

Lattice Energy: The lattice energy is expected to decrease with increasing size of the cation due to weaker electrostatic interactions.

Solubility: The solubility in polar solvents like water is likely to decrease with increasing alkyl chain length due to the increased hydrophobic character of the cation.

DFT studies on a series of alkylammonium hydrogen sulfates have shown that the interaction between the ions weakens as the size of the cation increases. nih.govacs.org This trend is expected to hold for the corresponding sulfate salts as well.

By systematically comparing the computed properties of these related compounds, a deeper understanding of the structure-property relationships in this class of materials can be achieved.

Supramolecular Chemistry and Crystal Engineering Principles

Design Principles for Self-Assembly in Solid-State Architectures

The self-assembly of bis(t-butylammonium) sulfate (B86663) in the solid state is governed by a hierarchy of non-covalent interactions, primarily strong hydrogen bonds and weaker van der Waals forces. The directed assembly of molecular building blocks into well-defined supermolecules and extended networks is a central challenge in chemistry. mdpi.com This process can be controlled by establishing a clear hierarchy among the intermolecular interactions, which in turn facilitates the formation of complex supramolecular architectures. mdpi.com

The formation of solid-state nanostructured materials can be induced through processes like solvent evaporation from concentrated solutions, where kinetic factors can influence the resulting nanostructure. nih.gov The principles of crystal engineering provide strategies to guide the formation of non-centrosymmetric arrangements through various non-covalent interactions, including hydrogen bonds and metal-organic coordination. taylorandfrancis.com

Role of Bis(t-butylammonium) Sulfate as a Model System for Hydrogen-Bonded Frameworks

This compound serves as an excellent model system for studying hydrogen-bonded frameworks due to the well-defined and predictable nature of the interactions between its constituent ions. Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from the self-assembly of organic building blocks through intermolecular hydrogen bonds. rsc.orgmdpi.com These frameworks have garnered significant research interest due to their high crystallinity and potential applications. rsc.org

The crystal structure of this compound reveals a layered organization where layers are held together by N-H···O hydrogen bonds. researchgate.net This layered structure is a common feature in alkylammonium sulfate salts and provides a platform to study how variations in the alkylammonium cation can modulate the dimensionality and properties of the resulting framework. The study of such systems contributes to a better understanding of how to design and construct more complex hydrogen-bonded frameworks with desired functionalities. chemrxiv.orgnih.gov

The use of well-defined building blocks, such as the t-butylammonium cation and the sulfate anion, allows for systematic investigations into the formation of these frameworks. The relative simplicity of the components in this compound makes it an ideal candidate for computational and experimental studies aimed at elucidating the fundamental principles of self-assembly in these systems.

Anion-Cation Interaction Studies within the Crystalline Environment

The interactions between the bis(t-butylammonium) cations and the sulfate anion within the crystal lattice are a key determinant of the compound's structure and properties. These interactions are primarily electrostatic in nature, dominated by the strong attraction between the positively charged ammonium (B1175870) group and the negatively charged sulfate group. However, the geometry and directionality of the hydrogen bonds formed between the N-H donors of the cation and the O acceptors of the anion are also of critical importance. researchgate.net

Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can be employed to probe these interactions. For instance, in studies of tetrabutylammonium (B224687) trifluoromethanesulfonate (B1224126) solutions, the splitting of certain vibrational modes of the anion was used to estimate the relative contributions of anion-cation and anion-solvent interactions. deepdyve.com Similar studies on this compound in the solid state can provide detailed information about the strength and nature of the hydrogen bonds.

The crystal structure of this compound, determined by single-crystal X-ray diffraction, shows that the compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The unit cell dimensions are a = 11.1585(5) Å, b = 6.2148(4) Å, c = 20.070(1) Å, β = 102.004(4)°, with a volume of 1361.4(1) ų. researchgate.net Within this structure, the N-H···O hydrogen bonds are the primary connections that establish the layered organization. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.1585(5) |

| b (Å) | 6.2148(4) |

| c (Å) | 20.070(1) |

| β (°) | 102.004(4) |

| Volume (ų) | 1361.4(1) |

| Z | 4 |

| Data from ResearchGate. researchgate.net |

Development and Characterization of Extended Supramolecular Networks

The self-assembly of this compound leads to the formation of extended two-dimensional layers, which is a common feature in dialkylammonium salts. researchgate.net These layers are formed through an extensive network of N-H···O hydrogen bonds. researchgate.net The development of such extended supramolecular networks is a key goal in crystal engineering, as the dimensionality and connectivity of the network can have a profound impact on the material's properties. mdpi.commdpi.com

In related systems, such as those involving bis(diisopropylammonium) thiosulfate (B1220275) and bis(tert-butylammonium) thiosulfate, the organic cations and the anions are also linked within extensive N-H···O and N-H···S hydrogen-bond networks, forming extended two-dimensional layers. researchgate.net The ability to form these extended networks is not limited to simple anions. For example, the crystal structure of bis(tetra-n-butylammonium)dodecamolybdosulfate(VI) also features extended networks, although with a more complex heteropolyion. rsc.orgrsc.org

The characterization of these extended networks relies heavily on single-crystal X-ray diffraction, which provides precise information about the atomic positions and the nature of the intermolecular interactions. Thermal analysis can also reveal information about the stability of these networks and any phase transitions they may undergo. researchgate.net

Influence of Alkylammonium Cationic Structure on Supramolecular Interactions and Crystal Packing

The structure of the alkylammonium cation has a significant influence on the resulting supramolecular interactions and crystal packing. The size, shape, and degree of substitution of the alkylammonium cation can affect the number and geometry of hydrogen bonds, as well as the efficiency of the crystal packing.

For instance, studies on a series of alkylammonium hydrogen sulfate protic ionic liquids have shown a direct correlation between the degree of substitution on the cation and the acidity of the resulting material. nih.gov This is attributed to the number of N-H hydrogen bond donor sites on the cation, which facilitates the formation of anionic clusters. nih.gov In the case of this compound, the bulky t-butyl groups sterically hinder certain packing arrangements, leading to the observed layered structure. The steric effect of the tetrabutylammonium cation is even more pronounced, which can lead to weaker cation-anion interactions as the anion cannot approach the center of the positive charge as closely. mdpi.com

The conformation of the alkyl chains also plays a role. In many alkylammonium salts, the alkyl chains adopt an all-trans conformation to maximize van der Waals interactions and achieve dense packing. researchgate.net The specific nature of the cation-anion pairing can also influence properties such as surface defect passivation in nanomaterials. rsc.org The study of how different alkylammonium cations influence the crystal structure provides valuable insights for the rational design of new materials with tailored properties. acs.orgresearchgate.net

Advanced Characterization Techniques and Methodological Innovations

Neutron Diffraction for Precise Hydrogen Atom Localization within Hydrogen Bonds

Single-crystal X-ray diffraction has established that bis(t-butylammonium) sulfate (B86663) crystallizes in the monoclinic C2/c space group with a layered structure where layers are connected by N-H···O hydrogen bonds between the t-butylammonium cations and the sulfate anions. researchgate.net However, X-rays interact with electron clouds, making the precise localization of hydrogen atoms, which have only one electron, notoriously difficult. Neutron diffraction overcomes this limitation as neutrons scatter from atomic nuclei, and the scattering length of hydrogen (specifically, its isotope deuterium) is comparable to that of heavier atoms like nitrogen and oxygen. synchrotron.org.au This makes neutron diffraction an exceptionally powerful tool for determining the precise geometry of hydrogen bonds. stfc.ac.uk

In the context of bis(t-butylammonium) sulfate, a neutron diffraction study would provide definitive localization of the protons in the N-H···O network. This would allow for the unambiguous determination of N-H and H···O bond distances and the N-H···O bond angle. Such data are critical for accurately modeling the hydrogen bond potential energy surface and understanding the strength and nature of these interactions, which govern the cohesion and thermal properties of the crystal lattice. While X-ray data suggests the presence of these bonds, neutron data provides the quantitative geometric detail essential for a complete structural description. researchgate.netsynchrotron.org.au

| Technique | Measured Parameters | Insights for this compound |

| Single-Crystal X-ray Diffraction | Positions of non-hydrogen atoms (N, S, O, C); Unit cell dimensions; Space group. researchgate.net | Provides the overall framework of the crystal lattice and confirms the presence and connectivity of the N-H···O hydrogen bonding network. researchgate.net |

| Single-Crystal Neutron Diffraction | Precise nuclear positions of all atoms, including hydrogen/deuterium. synchrotron.org.au | Accurately determines N-H and H···O bond lengths, N-H···O bond angles, and thermal displacement parameters for protons, offering a definitive description of the hydrogen bond geometry and dynamics. |

Solid-State NMR Spectroscopy for Detailed Local Structural Environment Insights

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique that probes the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) within a solid material. nih.gov It is highly sensitive to internuclear distances, molecular conformation, and dynamics, providing information that is complementary to diffraction methods. For this compound, SS-NMR can offer detailed insights into the structure and dynamics of the t-butylammonium cations and their interaction with the sulfate anions.

Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), one could resolve the signals for the chemically distinct carbon atoms of the t-butyl group (the quaternary carbon and the three equivalent methyl carbons). The chemical shifts would provide information on the local electronic environment and packing effects. Furthermore, ¹H SS-NMR is particularly suited to studying the hydrogen bonds, and advanced experiments can measure ¹H-¹⁵N distances to further constrain the geometry of the ammonium (B1175870) group. rsc.org ¹⁴N or ¹⁵N SS-NMR would directly probe the ammonium headgroup, with its chemical shift and, for ¹⁴N, the quadrupolar coupling constant being highly sensitive to the symmetry of the local environment and the specifics of the N-H···O hydrogen bonding. researchgate.net

| Nucleus | Potential SS-NMR Experiment | Structural Information Gained for this compound |

| ¹³C | CP-MAS | Resolves signals for quaternary and methyl carbons, providing information on cation conformation, packing, and the presence of any crystallographic inequivalence. |

| ¹H | CRAMPS, Spin-Diffusion | Characterizes the proton environments, especially those involved in hydrogen bonding; can probe proton-proton proximities and cation dynamics (e.g., methyl group rotation). rsc.org |

| ¹⁵N / ¹⁴N | CP-MAS, Static | Directly probes the ammonium group environment. Chemical shifts and quadrupolar coupling constants reveal the symmetry of the N-H···O hydrogen bonds and the local electric field gradient. researchgate.net |

Atomic Force Microscopy (AFM) for Surface Morphology and Growth Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces with nanoscale precision. researchgate.net It is an invaluable tool for studying crystal growth mechanisms, surface defects, and morphology. The crystal structure of this compound is known to be a layered arrangement. researchgate.net AFM would be the ideal technique to visualize the surfaces of these layers on single crystals.

An AFM analysis could reveal features such as growth spirals originating from screw dislocations, two-dimensional nucleation islands, and mono- or multi-molecular step edges on the crystal faces. The height of these steps could be measured with sub-nanometer accuracy and correlated with the crystallographic unit cell dimensions, specifically the parameters perpendicular to the basal plane of the layers. researchgate.net This would provide direct insight into the crystal growth mechanism (e.g., spiral growth vs. layer-by-layer growth). Furthermore, AFM can map surface roughness and identify the location of emergent defects, which can influence the material's chemical and physical properties. mdpi.com

| Measurable Parameter | AFM Technique | Significance for this compound |

| Surface Topography | Tapping Mode / Contact Mode | Visualization of crystal facets, terraces, and step edges, revealing the real-space surface structure. |

| Step Height | Height Profile Analysis | Measurement of growth step heights, which can be compared to unit cell parameters to identify the active growth planes and mechanism. |

| Surface Roughness | RMS Roughness Calculation | Quantification of the smoothness of crystal facets, providing information on the quality of crystal growth. |

| Defect Imaging | High-Resolution Imaging | Identification of surface defects such as etch pits, screw dislocations, and grain boundaries that influence crystal quality. |

Scanning Electron Microscopy (SEM) for Crystal Habit and Microstructure Analysis

For this compound, SEM analysis of crystals grown from solution would reveal their characteristic habit. This provides information on the relative growth rates of different crystallographic faces. For instance, if the crystals grow as thin plates, it would suggest that growth is fastest within the layers identified by X-ray diffraction and slowest in the direction perpendicular to them. researchgate.net SEM can also be used to assess the uniformity of a crystalline batch, identify different polymorphs if present, and observe how growth conditions (e.g., solvent, temperature, additives) affect the final crystal morphology.

| Observable Feature | SEM Analysis | Interpretation for this compound |

| Crystal Habit | Secondary Electron Imaging | Reveals the external shape of the crystals (e.g., prismatic, tabular, acicular), reflecting the symmetry of the monoclinic crystal system and the relative growth rates of different faces. |

| Size and Shape Distribution | Image Analysis | Provides statistical data on the crystal population, which is crucial for controlling crystallization processes. |

| Surface Texture | High-Magnification Imaging | Shows features like striations, etch pits, or intergrowth on crystal faces, indicating specific growth conditions or post-growth history. |

| Aggregation/Agglomeration | Low-Magnification Imaging | Determines whether primary crystals grow independently or form larger, polycrystalline clusters. |

Applications in Fundamental Academic Research

Utilization as a Model System for Ionic Organic Solids in Crystallography

Bis(t-butylammonium) sulfate (B86663), denoted as tBAS, has been utilized as a model system for the study of ionic organic solids. Its ability to form well-defined single crystals allows for detailed analysis using X-ray diffraction techniques. Research has successfully determined its crystal structure, providing precise data on its lattice parameters and spatial arrangement. researchgate.net

The compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net This specific crystallographic information is crucial for understanding the packing of the tert-butylammonium (B1230491) cations and sulfate anions in the solid state. The structure is characterized by a distinct layered organization of its constituent ions. researchgate.net

Below is a table summarizing the crystallographic data for bis(t-butylammonium) sulfate:

| Crystallographic Parameter | Value | Reference |

| Chemical Formula | (C₄H₁₂N)₂SO₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a | 11.1585(5) Å | researchgate.net |

| b | 6.2148(4) Å | researchgate.net |

| c | 20.070(1) Å | researchgate.net |

| β | 102.004(4)° | researchgate.net |

| Volume (V) | 1361.4(1) ų | researchgate.net |

| Z | 4 | researchgate.net |

This detailed structural information makes this compound an excellent model for educational and research purposes in the field of crystallography, demonstrating key concepts of symmetry, unit cells, and ionic packing in organic-inorganic hybrid materials.

Contribution to the Understanding of Hydrogen Bonding and Non-Covalent Interactions

The crystal structure of this compound is a clear example of the critical role that hydrogen bonding and other non-covalent interactions play in the formation of supramolecular architectures. The primary interaction responsible for the cohesion within the crystal lattice is the N-H···O hydrogen bonds formed between the ammonium (B1175870) groups of the tert-butylammonium cations and the oxygen atoms of the sulfate anions. researchgate.net

Implications for Crystal Engineering Databases and Predictive Structural Theory

A comprehensive search of scientific literature and crystal engineering databases did not yield specific information regarding the implications of this compound for these databases or its use in developing predictive structural theories.

Development of New Analytical Methodologies (e.g., as an ion-pairing reagent in chromatographic analysis)

While other quaternary ammonium sulfates, such as tetrabutylammonium (B224687) salts, are commonly used as ion-pairing reagents in chromatographic analysis, a thorough review of available scientific literature did not provide evidence of this compound being utilized for the development of new analytical methodologies. sigmaaldrich.comscharlab.comnih.govtechnologynetworks.com

Conclusion and Outlook in Academic Research

Summary of Key Structural, Synthetic, and Solid-State Findings for Bis(t-butylammonium) Sulfate (B86663)

Bis(t-butylammonium) sulfate, with the chemical formula (C₄H₁₂N)₂SO₄, has been a subject of detailed investigation, yielding significant insights into its chemical synthesis, crystal structure, and solid-state behavior. The compound is synthesized through the chemical reaction of t-butylamine with sulfuric acid.

In the solid state, this compound exhibits interesting thermal behavior. Thermal analysis has revealed specific phase transitions, indicating changes in the crystal structure or molecular dynamics at certain temperatures. These solid-state properties are intrinsically linked to the structural arrangement and intermolecular forces within the compound.

Future Directions in Fundamental Materials Science, Crystallography, and Supramolecular Chemistry

The foundational understanding of this compound opens up several avenues for future research in materials science, crystallography, and supramolecular chemistry. In materials science, a deeper exploration of its dielectric and ferroelectric properties could be undertaken, particularly in relation to its observed phase transitions. Investigating how modifications to the organic cation, for instance, by substituting the t-butyl group with other alkyl groups, could tune these properties for potential applications in electronic devices.

From a crystallographic perspective, high-pressure and variable-temperature diffraction studies could provide a more dynamic picture of the structural changes occurring during phase transitions. Such studies would offer valuable data to understand the mechanisms of these transformations at a molecular level. Furthermore, neutron diffraction experiments could precisely locate the hydrogen atoms, providing a more refined model of the hydrogen-bonding network, which is critical to its structural integrity.

In the realm of supramolecular chemistry, the self-assembly properties of this compound can be further explored. The well-defined hydrogen-bonding motifs observed in its crystal structure could be utilized as a basis for designing more complex supramolecular architectures. The principles governing the assembly of the t-butylammonium cations and sulfate anions could be applied to the construction of novel organic-inorganic hybrid materials with tailored functionalities.

Potential for Further Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding

A more comprehensive understanding of this compound can be achieved through a synergistic integration of theoretical and experimental methodologies. Computational modeling, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing deeper insights into the electronic structure, vibrational modes, and energetics of the compound.

For instance, theoretical calculations can be employed to predict and rationalize the observed crystal structure and the nature of the intermolecular interactions, including the strength and geometry of the hydrogen bonds. Furthermore, computational simulations can help to elucidate the mechanisms of the observed phase transitions, providing an atomic-level view of the dynamic processes involved. By comparing theoretical predictions with experimental results from techniques like infrared spectroscopy and thermal analysis, a more robust and detailed model of the structure-property relationships in this compound can be developed. This integrated approach will not only enhance the fundamental understanding of this specific compound but also contribute to the broader fields of crystal engineering and materials design.

Q & A

Q. How can conflicting data on the compound’s hygroscopicity be systematically addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.